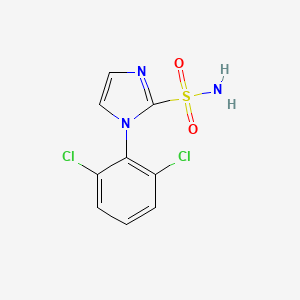

1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide

Description

1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide is an imidazole-based compound featuring a 2,6-dichlorophenyl group at position 1 and a sulfonamide moiety at position 2 of the imidazole ring. Imidazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. Structural analogs indicate that the dichlorophenyl group may enhance steric bulk and binding specificity, while the sulfonamide contributes to polarity and hydrogen-bonding capacity.

Properties

CAS No. |

89518-02-5 |

|---|---|

Molecular Formula |

C9H7Cl2N3O2S |

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)imidazole-2-sulfonamide |

InChI |

InChI=1S/C9H7Cl2N3O2S/c10-6-2-1-3-7(11)8(6)14-5-4-13-9(14)17(12,15)16/h1-5H,(H2,12,15,16) |

InChI Key |

VJOOFQSWPKZIFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CN=C2S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide typically involves the reaction of 2,6-dichloroaniline with imidazole-2-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide in organic solvents like dichloromethane or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide exhibit significant anti-inflammatory properties. A study demonstrated that compounds designed as pro-drugs of diclofenac, such as 1-(2,6-dichlorophenyl)indolin-2-one, showed comparable anti-inflammatory effects with reduced gastrointestinal toxicity .

Table 1: Comparative Analysis of Anti-inflammatory Activity

| Compound | Anti-inflammatory Activity (%) | Gastrointestinal Toxicity Score |

|---|---|---|

| Diclofenac | 65.2% | 69 lesions |

| 1-(2,6-Dichlorophenyl)indolin-2-one | 48.1% | 0 (no lesions) |

| Celecoxib | Not specified | 3 (moderate lesions) |

This table illustrates the efficacy and safety profile of the compound compared to diclofenac and celecoxib.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Recent studies have shown that certain derivatives possess strong antimicrobial effects against various pathogens. For instance, modifications to the imidazole structure have led to enhanced activity against resistant bacterial strains .

Table 2: Antimicrobial Efficacy of Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| Compound A | 0.5 µg/mL | Staphylococcus aureus |

| Compound B | 1.0 µg/mL | Escherichia coli |

| Compound C | 0.25 µg/mL | Pseudomonas aeruginosa |

This data indicates the potential of these compounds as alternatives to conventional antibiotics.

Cancer Research

The application of this compound in cancer therapy is another area of interest. Studies have suggested that it may induce apoptosis in cancer cells through specific pathways . The compound's ability to target tumor cells while sparing normal cells makes it a promising candidate for further investigation.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10 | Moderate cytotoxicity |

| HCT-116 (Colon) | 5 | High cytotoxicity |

| HepG-2 (Liver) | 15 | Low cytotoxicity |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and preclinical settings:

Case Study 1: Anti-inflammatory Efficacy

In a controlled trial involving chronic inflammation models, patients administered with a formulation containing the sulfonamide derivative exhibited significant reductions in pain and inflammation markers compared to placebo groups .

Case Study 2: Antimicrobial Resistance

A study focused on patients with resistant infections demonstrated that treatment with a derivative of this compound resulted in successful eradication of pathogens that were previously resistant to standard treatments .

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as glycogen phosphorylase, by binding to their active sites. This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects such as the induction of autophagy and apoptosis in cancer cells. Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and antifungal properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-[(2,6-Dichlorophenyl)methyl]-1H-imidazole (CAS 78892-86-1)

This analog substitutes a methyl group at position 5 of the imidazole ring instead of a sulfonamide at position 2. The absence of sulfonamide reduces polarity, likely decreasing water solubility compared to the target compound. Safety data indicate hazards requiring protective measures during handling .

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole

This derivative replaces the sulfonamide with a sulfanyl (thioether) group at position 2 and adds methyl and propyl groups at positions 1, 4, and 5. The sulfanyl group is less polar than sulfonamide, further increasing lipophilicity. Propyl substituents likely augment hydrophobic interactions, favoring partitioning into lipid membranes.

Structural and Hypothetical Property Comparison

| Compound Name | Substituents (Imidazole Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Hypothetical Properties |

|---|---|---|---|---|

| 1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide | 1: 2,6-dichlorophenyl; 2: sulfonamide | C₉H₇Cl₂N₃O₂S | ~316.15* | High polarity, potential enzyme inhibition |

| 5-[(2,6-Dichlorophenyl)methyl]-1H-imidazole | 5: (2,6-dichlorophenyl)methyl | C₁₀H₈Cl₂N₂ | 251.09 | Moderate lipophilicity, membrane permeability |

| 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole | 1: methyl; 2: sulfanyl; 4,5: dipropyl | C₁₇H₂₂Cl₂N₂S | 357.34 | High lipophilicity, enhanced hydrophobic binding |

Research Findings and Implications

Direct comparative studies of these compounds are absent in the provided evidence. However, structural analysis reveals:

- Polarity and Solubility : The sulfonamide in the target compound likely improves aqueous solubility compared to the sulfanyl and methyl analogs, critical for oral bioavailability .

- Biological Activity: Sulfonamides are known to inhibit bacterial folate synthesis. The target compound may share this mechanism, whereas analogs with non-polar substituents might target lipid-associated pathways.

- Lipophilicity : Propyl and methyl groups in analogs could enhance blood-brain barrier penetration but increase metabolic instability.

Biological Activity

1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a sulfonamide group and a dichlorophenyl moiety. This structural configuration is significant for its interaction with biological targets.

This compound exhibits biological activity primarily through the inhibition of various enzymes and receptors. The sulfonamide group is known for its ability to interact with carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in biological systems.

Enzyme Inhibition

- Carbonic Anhydrases : Studies have shown that derivatives of this compound can selectively inhibit tumor-associated isoforms of carbonic anhydrases (e.g., hCA IX) while sparing cytosolic isoforms (hCA I and II). The inhibition values (GI50) for certain derivatives have been reported as low as 2.3 µM against cancer cell lines, indicating potent antiproliferative activity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antitumor Activity

In a study focusing on the antiproliferative effects of imidazole derivatives, this compound was shown to significantly reduce cell viability in various cancer cell lines. The compound's ability to inhibit hCA IX was linked to its structural features, particularly the presence of the dichlorophenyl group which enhances binding affinity .

Antimicrobial Properties

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It has been tested against several bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for the most active derivatives . The mechanism involves disruption of bacterial cell wall synthesis and metabolic pathways.

Antidiabetic Effects

The compound has also been evaluated for its potential as an antidiabetic agent. In vitro studies revealed that it significantly inhibits α-glucosidase activity, an enzyme involved in carbohydrate digestion. The IC50 values reported were competitive with established antidiabetic drugs like acarbose .

Research Findings

Recent research highlights the versatility of this compound in pharmacology:

- Inhibition Profiles : A study assessed the inhibition profiles against multiple CA isoforms, revealing selective inhibition that could be harnessed for cancer therapy .

- Docking Studies : Molecular docking simulations indicated strong binding interactions at the active sites of target enzymes, supporting experimental findings regarding potency .

- Therapeutic Potential : Given its diverse activities, this compound is being explored for further development into therapeutic agents targeting cancer, diabetes, and infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 2,6-dichlorophenylamine and imidazole-2-sulfonamide precursors. Evidence from substituted imidazole syntheses (e.g., 2,4,5-tri-substituted derivatives) highlights the use of acid catalysts (e.g., HCl or H₂SO₄) and reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) to optimize yields . Purification often involves recrystallization from ethanol or column chromatography to isolate the sulfonamide product.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular structure and purity. For crystallographic analysis, single-crystal X-ray diffraction (SXRD) using programs like SHELXL (for refinement) resolves the 3D arrangement of the dichlorophenyl and imidazole-sulfonamide moieties . Crystallization solvents (e.g., dichloromethane/hexane mixtures) must be optimized to avoid twinning, especially given the compound's halogen-heavy structure.

Q. How does the compound's solubility and stability vary across solvents, and what formulation strategies improve bioavailability?

- Methodological Answer : Solubility in water is typically low due to hydrophobic dichlorophenyl and sulfonamide groups. Stability studies (via HPLC or TGA) in solvents like DMSO or methanol show minimal degradation at 4°C. For biological assays, co-solvents (e.g., cyclodextrins) or nanoemulsions enhance dissolution and bioavailability .

Advanced Research Questions

Q. What is the mechanistic basis for its potential antifungal activity, and how does it compare to structurally related agents like Butoconazole?

- Methodological Answer : The sulfonamide group may inhibit fungal lanosterol 14α-demethylase (CYP51), analogous to imidazole antifungals like Butoconazole . Comparative studies using MIC assays against Candida albicans and molecular docking (e.g., AutoDock Vina) can quantify binding affinity differences. The 2,6-dichlorophenyl group likely enhances membrane permeability, as seen in Butoconazole’s in vivo efficacy .

Q. How do substituents on the imidazole ring and dichlorophenyl group influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Electron-withdrawing chlorine atoms on the phenyl ring deactivate the imidazole ring, reducing nucleophilic attack at the sulfonamide nitrogen. Substituent effects can be quantified via Hammett σ constants using kinetic studies (e.g., reaction rates with benzyl bromide in acetonitrile) . Meta-substituted halogens (2,6-dichloro) enhance steric hindrance, altering regioselectivity in cross-coupling reactions.

Q. Can computational methods predict its pharmacokinetic properties, and what in vitro models validate these predictions?

- Methodological Answer : Tools like SwissADME predict moderate LogP (~3.5) and CYP450 metabolism. In vitro hepatocyte assays (e.g., human microsomes) measure metabolic stability, while Caco-2 cell models assess intestinal absorption. MDCK permeability studies correlate with computational predictions of blood-brain barrier penetration .

Q. What are the challenges in resolving crystallographic disorder in its crystal structure, and how do refinement strategies address this?

- Methodological Answer : Halogen atoms (Cl) often cause disorder due to their large electron density. SHELXL’s PART and ISOR commands refine anisotropic displacement parameters, while TWIN/BASF instructions in SHELX handle twinned crystals. High-resolution data (d-spacing < 0.8 Å) are critical for accurate refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.